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Compound of Interest

Compound Name: H-3,5-Diiodo-tyr-ome hcl

Cat. No.: B12002468

Get Quote

Compound: H-3,5-Diiodo-Tyr-OMe HCl CAS: 151266-48-7 (Salt form) / 300-39-0 (Parent acid)

Role: Advanced Scaffold for TR-β Agonists & Peptidomimetics

Executive Summary & Strategic Utility
H-3,5-Diiodo-Tyr-OMe HCl is not merely a reagent; it is a "privileged scaffold" in medicinal

chemistry. It pre-installs the critical 3,5-dihalogenation pattern required for binding to the

Thyroid Hormone Receptor (TR) ligand-binding pocket.

For drug developers, this precursor offers three distinct strategic advantages over starting from

plain Tyrosine:

Orthogonal Protection: The methyl ester (OMe) protects the C-terminus, allowing immediate

N-terminal functionalization or direct use in solution-phase coupling.

Halogen Handles: The iodine atoms at the 3 and 5 positions are high-reactivity sites for

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid

generation of "thyromimetic" libraries with non-natural side chains (e.g., isopropyl, aryl).
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Biomimetic Core: It serves as the "inner ring" anchor for synthesizing T3/T4 analogues via

diaryl ether formation.

Chemical Logic & Synthesis Pathways
The utility of this compound bifurcates into two primary workflows: Ether-Linked Thyronine

Synthesis (Classic Pathway) and Pd-Catalyzed Diversification (Modern Pathway).

Visualizing the Synthetic Logic

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1:Divergent synthesis pathways. Pathway A builds the thyroid hormone core; Pathway B

modifies the core for novel IP generation.

Experimental Protocols
Protocol A: Synthesis of Thyronine Core via Chan-Lam
Coupling
Target Application: Creating T3 analogues by attaching a phenolic "outer ring" to the 3,5-diiodo-

tyrosine "inner ring." Challenge: The 3,5-diiodo substitution creates significant steric hindrance

and reduces nucleophilicity of the phenol. Standard Ullmann conditions often fail or cause

deiodination. Solution: An optimized Copper(II)-mediated oxidative coupling (Chan-Lam) using

molecular sieves to drive the equilibrium.
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Reagents:

Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)

Catalyst: Cu(OAc)₂ (1.0 equiv) — Stoichiometric copper is preferred over catalytic for

sterically hindered substrates.

Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

Solvent: Dichloromethane (DCM) (Anhydrous)

Additive: 4Å Molecular Sieves (Activated, Powdered)

Step-by-Step Methodology:

Free Base Preparation: Since the starting material is an HCl salt, dissolve 1.0 g (2.07 mmol)

in 10 mL DCM and wash with saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and

concentrate to yield the free amine/phenol. Note: Alternatively, add 1 extra equivalent of base

to the reaction mixture.

N-Protection (Optional but Recommended): If the free amine interferes with copper

coordination, protect with Boc anhydride (Boc₂O, 1.1 equiv, TEA) in DCM before coupling.

Reaction Assembly:

In a flame-dried flask, combine the N-Boc-3,5-diiodo-Tyr-OMe (1.0 equiv), Aryl Boronic

Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

Add 500 mg of activated 4Å molecular sieves.

Add DCM (0.1 M concentration relative to scaffold).

Add Pyridine (3.0 equiv) last.

Oxidative Coupling:
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Stir the reaction open to the air (using a drying tube) or under an O₂ balloon. Oxygen is

the terminal oxidant.

Stir vigorously at Room Temperature for 24–48 hours. The bulky iodines slow the reaction

significantly.

Work-up:

Filter through a pad of Celite to remove copper salts and sieves.

Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

NMR Check: Look for the disappearance of the phenolic proton (approx. 9.0-10.0 ppm) and

the appearance of new aromatic signals from the coupling partner.

Mass Spec: Confirm the ether product mass (M+).

Protocol B: Pd-Catalyzed Diversification (Suzuki-
Miyaura)
Target Application: Replacing the Iodine atoms with alkyl or aryl groups to create "Sobetirome-

like" (GC-1) analogues or novel peptidomimetics. Mechanism: Double cross-coupling at the C-I

bonds.

Reagents:

Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

Boronic Acid: R-B(OH)₂ (e.g., Isopropylboronic acid or Phenylboronic acid) (3.0 equiv -

excess needed for double coupling)

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

Base: K₂CO₃ (4.0 equiv)
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Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

Preparation: Dissolve H-3,5-Diiodo-Tyr-OMe HCl (500 mg) in 10 mL of Dioxane/Water

mixture.

Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd(0)

cycle.

Addition: Add the Boronic Acid, K₂CO₃, and finally the Palladium catalyst.

Reaction:

Heat to 80–90°C under Argon atmosphere for 12–16 hours.

Note: The C-I bond is very reactive; oxidative addition is fast. Transmetallation is usually

the rate-limiting step due to sterics.

Work-up:

Cool to RT, dilute with EtOAc, and wash with water.

The aqueous layer may contain the free acid if the ester hydrolyzed (base + heat). Acidify

aqueous layer to pH 3 and extract if necessary.

Purification: Silica gel chromatography.

Analytical Data Summary (Reference Values)
When characterizing the intermediate H-3,5-Diiodo-Tyr-OMe, use these reference values to

ensure scaffold integrity before starting protocols.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mechanism of Action: TR-β Selectivity
Understanding why you are using this precursor is vital for experimental design. The 3,5-

substituents fit into the hydrophobic pockets of the Thyroid Hormone Receptor (TR).

TR-β vs TR-α: The "inner ring" (derived from your precursor) is essential for receptor affinity.

However, selectivity (avoiding cardiac side effects mediated by TR-α) is often determined by

the outer ring modifications or the linker (e.g., GC-1 uses a CH₂ linker, not an ether).

Design Tip: If you use Protocol A (Ether synthesis), you are mimicking the natural hormone

structure (T3). If you use Protocol B (Suzuki) to install isopropyl groups, you are moving

toward the GC-1/Sobetirome pharmacophore which has higher TR-β selectivity.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 2:Pharmacophore interactions. The 3,5-diiodo motif provides critical steric bulk

necessary for receptor conformational change.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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